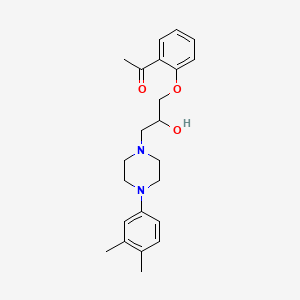
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- is a complex organic compound that belongs to the class of phenoxypropanol derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable phenol derivative reacts with an epoxide or halohydrin in the presence of a base to form the phenoxypropanol backbone. The piperazine ring can be introduced through a subsequent reaction with a suitable piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control play crucial roles in the efficiency of the industrial process. The final product is often purified using techniques such as recrystallization, chromatography, or distillation.
化学反応の分析
Types of Reactions
2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol under suitable conditions.
Substitution: The phenoxy and piperazine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The acetylphenoxy group may contribute to the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
Similar Compounds
- 2-Propanol, 1-(2-hydroxyphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 2-Propanol, 1-(2-methoxyphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
- 2-Propanol, 1-(2-chlorophenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)-
Uniqueness
The unique combination of the acetylphenoxy group and the piperazine ring in 2-Propanol, 1-(2-acetylphenoxy)-3-(4-(3,4-dimethylphenyl)piperazinyl)- distinguishes it from other similar compounds
特性
CAS番号 |
42583-20-0 |
|---|---|
分子式 |
C23H30N2O3 |
分子量 |
382.5 g/mol |
IUPAC名 |
1-[2-[3-[4-(3,4-dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]ethanone |
InChI |
InChI=1S/C23H30N2O3/c1-17-8-9-20(14-18(17)2)25-12-10-24(11-13-25)15-21(27)16-28-23-7-5-4-6-22(23)19(3)26/h4-9,14,21,27H,10-13,15-16H2,1-3H3 |
InChIキー |
NZKIQIJDMKXDFV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3C(=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


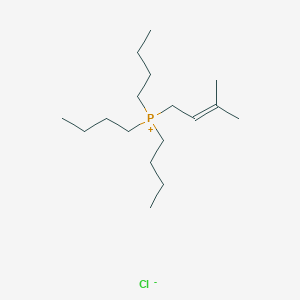
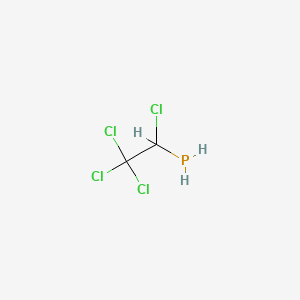

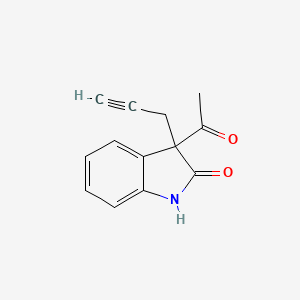
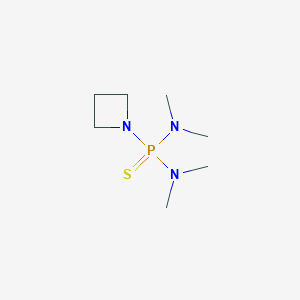

![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)
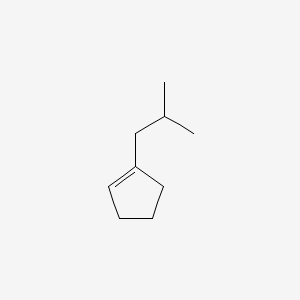





![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)
